![molecular formula C17H17NO5S B5537675 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

Vue d'ensemble

Description

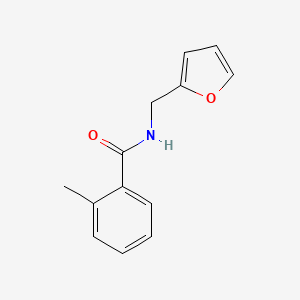

The compound “3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid” is likely to be an organic compound given its structure. It contains a benzylamino group, a sulfonyl group, a methoxy group, and an acrylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzylamino group), a sulfonyl group (-SO2-), a methoxy group (-OCH3), and an acrylic acid group (CH2=CHCOOH) .Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the benzyl group might undergo electrophilic aromatic substitution . The sulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature .Applications De Recherche Scientifique

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Amine compounds, including those structurally related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid, have been used to modify polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels. This modification enhances the thermal stability and biological activities of the hydrogels, making them potentially useful in medical applications (Aly, Aly, & El-Mohdy, 2015).

Functional Polymers : The synthesis of acrylates and methacrylates, including those related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid, is crucial in creating functional polymers. These compounds have been shown to be useful in creating materials with specific optical properties, such as ultraviolet absorbers (Li, Gupta, Albertsson, Bassett, & Vogl, 1984).

Negative-Tone Photosensitive Polyimides : Compounds related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid have been used in synthesizing poly(acrylate amic acid), which is a key component in negative-tone photosensitive polyimides (PSPIs). These materials are important in the field of photolithography for their ability to form patterns with high resolution upon exposure to UV light (Ho, Chang, & Lee, 2009).

Polymer Synthesis and Drug Delivery : The synthesis of poly(arylene ether sulfone)s with specific functional groups, such as sulfonic acid groups, is another area of application. These polymers have been found to be promising for use in proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).

Photoinitiated Polymerization : Another application is in photoinitiated polymerization, where compounds structurally similar to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid are used as part of photoinitiating systems for free-radical polymerization. This application is particularly relevant in the development of advanced materials and coatings (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-23-15-9-7-13(8-10-17(19)20)11-16(15)24(21,22)18-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,19,20)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRDKVFJOYUHLY-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332996 | |

| Record name | (E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

CAS RN |

321979-05-9 | |

| Record name | (E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)